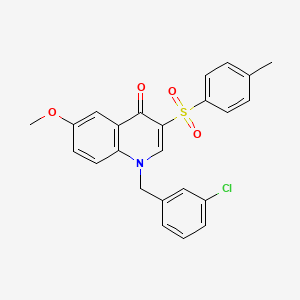

1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

説明

特性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4S/c1-16-6-9-20(10-7-16)31(28,29)23-15-26(14-17-4-3-5-18(25)12-17)22-11-8-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFHIJXFZKGTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one typically involves multiple steps. One common route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

Attachment of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and aluminum chloride as a catalyst.

Sulfonation: The tosyl group can be introduced by reacting the compound with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

化学反応の分析

Types of Reactions

1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

科学的研究の応用

1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its quinoline core.

Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.

Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.

Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

作用機序

The mechanism of action of 1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in anti-cancer effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

類似化合物との比較

Physicochemical and Electronic Properties

- Lipophilicity: The target compound’s tosyl and 3-chlorobenzyl groups increase lipophilicity compared to simpler analogs like 3-chloro-6-methyl-2-phenylquinolin-4-one (logP = 4.16, ).

- Solubility : Methoxy and sulfonyl groups may improve water solubility relative to ethoxy or fluoro substituents.

- Electronic Effects : Tosyl’s strong electron-withdrawing nature could stabilize negative charges in enzymatic active sites, a feature absent in oxadiazole-containing analogs .

生物活性

1-(3-Chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline core substituted with a chlorobenzyl group and a methoxy group. The presence of the tosyl group enhances its reactivity and potential interactions with biological targets.

Molecular Formula : C23H19ClN2O3S

Molecular Weight : 428.92 g/mol

CAS Number : 902484-84-8

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains. The mode of action is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Study 1: Anticancer Efficacy

In a controlled study, the efficacy of this compound was assessed on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis, which showed increased Annexin V positive cells in treated groups compared to controls .

Study 2: Antimicrobial Testing

A comprehensive antimicrobial susceptibility test was conducted using standard strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was found to be 32 µg/mL, while for E. coli it was 64 µg/mL. These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic pathways involving mitochondrial dysfunction.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

- Antioxidant Mechanism : Enhancement of endogenous antioxidant defenses and direct scavenging of free radicals.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinolin-4-one core. For example:

- Step 1 : Tosylation of the quinolin-4-one precursor using p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or DMAP) to introduce the 3-tosyl group .

- Step 2 : Electrophilic substitution or nucleophilic aromatic substitution (SNAr) to install the 3-chlorobenzyl group at the N1 position. Chlorobenzyl halides are common reagents for this step, with reaction conditions optimized for regioselectivity .

- Step 3 : Methoxy group introduction at C6 via O-alkylation using methyl iodide or dimethyl sulfate under alkaline conditions .

- Characterization : Confirm regiochemistry via H/C NMR (e.g., aromatic proton splitting patterns) and IR spectroscopy (C=O stretch at ~1670–1700 cm) .

Q. How is the anti-inflammatory activity of this compound evaluated in preclinical models?

- Methodological Answer :

- In vitro : Use TNF-α- or IL-6-stimulated HaCaT keratinocytes to assess cytokine inhibition. Measure IL-6/IL-1β levels via ELISA, comparing inhibition rates to reference drugs (e.g., thalidomide derivatives) .

- In vivo : Apply IMQ-induced psoriasiform mouse models. Evaluate skin thickness, erythema, and histopathological changes (e.g., epidermal hyperplasia). Dose-response studies (10–50 mg/kg, oral) are critical for establishing efficacy and toxicity thresholds .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity?

- Methodological Answer :

- NMR : H NMR resolves aromatic protons (e.g., methoxy singlet at δ ~3.8 ppm, tosyl methyl at δ ~2.4 ppm). C NMR confirms carbonyl (C4=O, δ ~190 ppm) and sulfonyl (SO, δ ~125–135 ppm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected for CHClNOS: 454.08).

- XRD : Single-crystal X-ray diffraction resolves steric effects of the 3-chlorobenzyl and tosyl groups, confirming spatial orientation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of the quinolin-4-one core in substitution reactions?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electron density maps. The C3 position (tosylated) shows higher electrophilicity due to electron-withdrawing effects, favoring SNAr reactions. The N1 position requires base-mediated deprotonation for benzylation .

- Reactivity Validation : Compare calculated activation energies with experimental yields. For example, meta-chlorobenzyl groups exhibit lower steric hindrance than para-substituted analogs, enhancing reaction efficiency .

Q. What structural modifications improve cytokine inhibition while reducing toxicity?

- Methodological Answer :

- SAR Studies : Replace the 3-chlorobenzyl group with fluorinated or methoxy variants to enhance lipophilicity and target binding. For example, 3-fluorobenzyl analogs show improved IL-6 inhibition (IC ~5 μM vs. ~10 μM for the parent compound) .

- Toxicity Screening : Use hepatocyte viability assays (e.g., HepG2 cells) to identify toxicophores. The tosyl group may contribute to off-target effects; replacing it with acetyl or carbamate groups reduces cytotoxicity .

Q. How do crystallization conditions affect the polymorphic forms of this compound?

- Methodological Answer :

- Solvent Screening : Recrystallize from ethanol/water (7:3) vs. DMF/ether. Ethanol yields monoclinic crystals (P2/c space group), while DMF produces triclinic forms. XRD confirms differences in packing efficiency and hydrogen-bonding networks .

- Thermal Analysis : DSC reveals polymorph stability; Form I (monoclinic) melts at 195–197°C, while Form II (triclinic) shows a lower melting point (188–190°C) .

Q. What challenges arise in scaling up the synthesis, and how are they mitigated?

- Methodological Answer :

- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/hexane) or acid-base partitioning (e.g., pH-dependent solubility in aqueous NaOH) .

- Reaction Optimization : Replace pyridine with DMAP in tosylation to reduce reaction time (from 24h to 6h). Monitor exothermic reactions using flow chemistry for safer scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。